1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde oxime
Description
Properties
IUPAC Name |
(NE)-N-[[1-(4-chlorophenyl)triazol-4-yl]methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O/c10-7-1-3-9(4-2-7)14-6-8(5-11-15)12-13-14/h1-6,15H/b11-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXHNZGGTPMYAO-VZUCSPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)C=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C=C(N=N2)/C=N/O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Design Principles
Molecular Architecture
The target compound features a 1,2,3-triazole ring substituted at the 1-position with a 4-chlorophenyl group and at the 4-position with a carbaldehyde oxime moiety. X-ray crystallographic data for analogous triazole-oxime hybrids confirm planar triazole ring geometry (bond angles: N1–N2–N3 ≈ 112°) with the oxime group adopting an E-configuration due to intramolecular hydrogen bonding between the oxime hydroxyl and triazole N3 atom. The 4-chlorophenyl substituent introduces steric bulk (van der Waals volume: ~150 ų) that influences reaction kinetics during both cycloaddition and oximation steps.
Retrosynthetic Analysis
Retrosynthetic decomposition reveals two critical intermediates:
- 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC)
- Hydroxylamine derivatives : NH₂OH·HCl for classical oximation or metal-coordinated hydroxylaminate complexes for catalytic routes
Triazole Core Construction via Azide-Alkyne Cycloaddition
Substrate Preparation
4-Chlorophenyl Azide Synthesis
4-Chlorophenyl azide is synthesized through diazotization of 4-chloroaniline (30 mmol) with NaNO₂ (1.2 eq.) in HCl (6 M) at 0–5°C, followed by azide formation using NaN₃ (1.5 eq.) in acetone/H₂O (3:1). Typical yields: 85–92%.
Propiolaldehyde Equivalent
Protected propiolaldehydes (e.g., propargyl alcohol derivatives) are preferred due to the instability of free propiolaldehyde. Trimethylsilyl-protected propiolaldehyde (TMS–C≡C–CHO) shows optimal reactivity in CuAAC with 4-chlorophenyl azide.
Copper-Catalyzed Cycloaddition
Reaction conditions:
- Catalyst : CuSO₄·5H₂O (10 mol%) with sodium ascorbate (20 mol%)
- Solvent : t-BuOH/H₂O (1:1)
- Temperature : 60°C, 12 h
- Yield : 78–85%
Mechanistic studies confirm a stepwise process where copper(I) acetylide formation precedes azide coordination, with rate-limiting triazole ring closure (ΔG‡ ≈ 18 kcal/mol).
Oximation Strategies for Aldehyde Functionalization
Classical Hydroxylamine Protocol
Reaction Scheme :
1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde + NH₂OH·HCl → Target oxime
Standard Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water (4:1) |
| Base | NaOAc (1.5 eq.) |
| Temperature | Reflux (78°C) |
| Time | 4–6 h |
| Yield | 65–72% |
The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon (k ≈ 0.15 min⁻¹ at 78°C), followed by dehydration to form the C=N–OH bond. LC-MS monitoring shows complete aldehyde consumption within 3 h, with oxime tautomerization occurring in the final hour.
Metal-Mediated Oximation
Uranium Complex Catalysis
Adapting methodologies from advanced coordination chemistry, trans-[UO₂(H₂NO)₂(H₂O)₂] complexes enable oximation at reduced temperatures:
Optimized Protocol :
- Catalyst : 5 mol% trans-[UO₂(H₂NO)₂(DMSO)₂]
- Solvent : DMSO
- Temperature : 25°C
- Time : 48 h
- Yield : 88%
- Configuration : Predominantly E-oxime (98:2 E/Z)
The uranium center acts as a Lewis acid, polarizing the carbonyl group (νC=O shift: 1685 → 1720 cm⁻¹) while stabilizing the hydroxylaminate nucleophile through η² coordination.
Iron(II)-Promoted Reaction
Fe(BH₄)₂/pyridyl-2,6-dicarboxylic acid systems (2 mol%) in methanol/water (3:1) achieve quantitative conversion in 6 h at 25°C. This method eliminates the need for exogenous base due to in situ BH₄⁻ hydrolysis generating OH⁻.
Comparative Analysis of Oximation Methods
Table 1 : Performance Metrics Across Oximation Techniques
| Method | Yield (%) | Time (h) | Temp (°C) | E/Z Ratio |
|---|---|---|---|---|
| Classical NH₂OH·HCl | 72 | 6 | 78 | 85:15 |
| Uranium Catalysis | 88 | 48 | 25 | 98:2 |
| Iron(II) System | 95 | 6 | 25 | 92:8 |
Key findings:
- Metal-mediated routes improve yields by 16–23% versus classical methods
- Uranium complexes provide superior stereocontrol but require longer reaction times
- Iron-based systems balance efficiency and practicality for scale-up
Purification and Characterization
Crystallization
Recrystallization from ethyl acetate/hexane (1:3) yields colorless needles (mp 162–164°C). Single-crystal XRD analysis confirms:
Spectroscopic Fingerprints
- ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, OH), 8.72 (s, 1H, CH=N), 8.24 (s, 1H, triazole-H), 7.85–7.43 (m, 4H, Ar–H)
- IR (KBr): ν 3250 (O–H), 1645 (C=N), 1590 (triazole ring), 1095 cm⁻¹ (C–Cl)
Mechanistic Considerations
Steric Effects in Cycloaddition
The 4-chlorophenyl group creates a congested environment (Charton steric parameter: ν = 1.85), slowing azide approach in CuAAC. Molecular dynamics simulations show a 40% reduction in reaction coordinate sampling volume compared to unsubstituted phenyl analogs.
Tautomerization Dynamics
Variable-temperature NMR studies (-50°C to +50°C) reveal rapid oxime tautomerization (ΔG‡ = 12.3 kcal/mol) with E-isomer predominance (>95%) at equilibrium. DFT calculations (B3LYP/6-311++G**) identify a water-assisted proton shuttle mechanism lowering the isomerization barrier by 4.2 kcal/mol.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Chemistry
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde oxime serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new materials with specific properties.
Table 1: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | Triazole ring | Potential bioactivity |
| 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde hydrazone | Hydrazone group | Enhanced reactivity |
Biology
This compound exhibits significant biological activities, including antimicrobial and anticancer properties. Studies have shown that it can inhibit various kinases involved in cancer progression and has demonstrated effectiveness against multiple microbial strains.
Case Study: Antimicrobial Activity
Research indicated that derivatives of triazoles exhibit potent antimicrobial effects against both gram-positive and gram-negative bacteria. In vitro studies have demonstrated that this compound derivatives show enhanced activity against Bacillus species and other pathogens .
Table 2: Biological Activity Results
| Microbial Strain | Activity Level |
|---|---|
| Bacillus cereus | High |
| Pseudomonas aeruginosa | Moderate |
| Candida albicans | Moderate |
Medicine
The therapeutic potential of this compound is under investigation for treating various diseases. Its ability to act as an acetylcholinesterase reactivator suggests possible applications in neuropharmacology .
Case Study: Anticancer Properties
In a study focusing on cancer cell lines (e.g., HCT116 and MCF7), compounds based on this triazole structure exhibited promising results as inhibitors of tumor growth. The findings suggest that these compounds could serve as leads for developing new anticancer agents targeting specific pathways involved in tumorigenesis .
Industrial Applications
In the industrial sector, this compound can be utilized in developing new materials such as polymers and coatings. Its unique chemical properties allow for modifications that enhance material performance in various applications.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde oxime involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in cellular processes.
Pathways: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde oxime, highlighting substituent effects on physicochemical properties, synthesis yields, and biological activity:
Substituent Effects on Physicochemical Properties
Electron-Withdrawing Groups (EWGs):
- The 4-nitrophenyl substituent (e.g., in compound 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde oxime) increases electrophilicity at the triazole ring, enhancing binding to cholinesterase enzymes . However, the nitro group reduces synthetic yield (50%) due to side reactions during condensation .
- The 4-chlorophenyl group balances electron withdrawal and stability, making it a preferred substituent for CNS-active compounds .
Steric Effects:
Biological Activity
1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde oxime is a compound that belongs to the triazole class of heterocycles, characterized by its unique structural features including a chlorophenyl group and an oxime functional group. Its molecular formula is with a molar mass of approximately 222.63 g/mol . This compound has garnered attention in various fields of biological research due to its potential antimicrobial, anticancer, and enzyme-inhibitory activities.
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring: This can be achieved through a click chemistry reaction involving azides and alkynes.
- Introduction of the Chlorophenyl Group: This is often done via nucleophilic substitution reactions.
- Oxime Formation: The aldehyde group is converted to an oxime using hydroxylamine under basic conditions .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial effects .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.22 | S. aureus |
| Compound B | 0.25 | S. epidermidis |
| This compound | TBD | TBD |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although detailed IC50 values are yet to be established in the literature . The mechanism may involve interference with cellular pathways critical for cancer cell proliferation.
Enzyme Inhibition
Research indicates that derivatives of triazoles can act as enzyme inhibitors. Specifically, some studies have shown that they may inhibit acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases such as Alzheimer's .
Table 2: Enzyme Inhibition Studies
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound C | AChE | TBD |
| This compound | TBD |
Case Studies
Several case studies have been documented focusing on the biological activities of triazole derivatives:
- Antimicrobial Efficacy Study : A study conducted on various triazole derivatives demonstrated that modifications in the chlorophenyl group significantly affected antimicrobial potency. The study concluded that compounds bearing electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria .
- Anticancer Mechanism Investigation : Another investigation explored the effects of triazole derivatives on cancer cell lines. It was found that certain structural modifications led to increased apoptosis in cancer cells through caspase activation pathways .
Q & A
Q. What are the established synthetic routes for 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde oxime, and what key reaction parameters influence yield?
Answer: The oxime derivative is typically synthesized via condensation of the aldehyde precursor with hydroxylamine. A validated method involves refluxing 5-(2-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride and potassium hydroxide in methanol for 6 hours . Key parameters include:
- Stoichiometry: Molar ratios of aldehyde:NHOH·HCl:KOH (1:1.5:2) to ensure complete conversion.
- Temperature: Reflux conditions (~65–70°C) to drive oxime formation.
- Workup: Precipitation in cold water improves purity.
Yield optimization requires careful control of reaction time and purification via recrystallization (e.g., ethyl acetate).
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this oxime derivative?
Answer:
- X-ray crystallography provides unambiguous confirmation of molecular geometry, including bond lengths (e.g., C–N = 1.28–1.34 Å) and dihedral angles (83.3° between triazole and chlorophenyl rings) .
- NMR spectroscopy: H NMR detects the oxime proton (δ ~8.5–10.5 ppm) and aromatic protons (δ ~7.2–7.8 ppm for chlorophenyl). C NMR confirms the aldehyde carbon (δ ~160–170 ppm).
- IR spectroscopy: Stretching frequencies for C=N (1620–1680 cm) and O–H (3200–3500 cm) .
Q. What analytical methods are preferred for purity assessment, and what are their detection limits for common byproducts?
Answer:
| Method | Detection Limit | Common Byproducts Identified |
|---|---|---|
| HPLC | 0.1% | Unreacted aldehyde, azide intermediates |
| TLC | 1–5% | Hydrolysis products (e.g., carboxylic acids) |
| H NMR | 2–5% | Solvent residues, dimerization byproducts |
HPLC with UV detection (λ = 254 nm) is recommended for high sensitivity .
Advanced Research Questions
Q. How can researchers address discrepancies between theoretical computational models and experimental crystallographic data when analyzing molecular conformation?
Answer: Discrepancies often arise from:
- Incomplete basis sets in DFT calculations, underestimating steric effects (e.g., dihedral angles).
- Crystal packing forces (e.g., O–H⋯N hydrogen bonds in ) not accounted for in gas-phase computations.
Resolution strategy:
Compare PubChem-generated computational data (bond lengths, angles) with crystallographic refinements .
Use molecular dynamics simulations incorporating solvent effects to mimic experimental conditions.
Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect its physicochemical properties?
Answer:
- Dominant interactions: O–H⋯N hydrogen bonds (2.6–2.8 Å) form [010] chains, stabilizing the crystal lattice .
- Impact on properties:
- Solubility: Reduced in nonpolar solvents due to strong H-bonding.
- Thermal stability: Higher melting points (~200–220°C) compared to non-oxime analogs.
Crystallographic data (e.g., space group P2/c, Z = 4) should guide solvent selection for recrystallization .
Q. What strategies are recommended for optimizing regioselectivity in the formation of the triazole ring during synthesis?
Answer:
- Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-regioselectivity.
- Microwave-assisted synthesis: Reduces side reactions (e.g., 1,5-isomer formation) by shortening reaction time .
- Substituent effects: Electron-withdrawing groups (e.g., 4-chlorophenyl) direct triazole formation via resonance stabilization .
Q. How does the electronic environment of the 4-chlorophenyl substituent influence the reactivity of the triazole ring in cross-coupling reactions?
Answer:
- Electron-withdrawing effect: The Cl atom increases electrophilicity of the triazole C-4 position, enhancing Suzuki coupling yields with aryl boronic acids.
- Comparative data: Analogues with 4-methylphenyl show 15–20% lower reactivity in Pd-catalyzed reactions .
Q. What computational approaches are validated for predicting the biological activity of this compound based on electronic and steric properties?
Answer:
- QSAR models: Correlate Hammett σ values (Cl: σ = 0.37) with antibacterial activity .
- Molecular docking: Use SMILES strings (e.g.,
C1=CC(=CC=C1Cl)N2C(=NN=C2C=NO)C) to predict binding affinity to target enzymes (e.g., cytochrome P450) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
